Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with multiple functional groups. Key structural elements include:
- A tetramethyl-substituted tetrahydrothienopyridine ring system, contributing to steric bulk and hydrophobic character.
- A benzamido linker bridging the sulfonylated piperazine and thienopyridine units, providing conformational rigidity.
Synthetic strategies for analogous compounds often involve multi-step reactions, including sulfonylation, amidation, and esterification, as highlighted in studies on plant-derived biomolecules .
Properties
IUPAC Name |
methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S2/c1-7-38-25(34)30-12-14-31(15-13-30)40(35,36)18-10-8-17(9-11-18)22(32)28-23-20(24(33)37-6)19-16-26(2,3)29-27(4,5)21(19)39-23/h8-11,29H,7,12-16H2,1-6H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLHFIFESORHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with a complex structure that incorporates various functional groups commonly found in medicinal chemistry. The compound's unique chemical properties suggest potential biological activities that warrant investigation.
Chemical Structure and Properties
- Molecular Formula : C25H32N4O7S2
- Molecular Weight : 564.67 g/mol
- CAS Number : 449767-41-3
- IUPAC Name : Methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
The compound features a piperazine ring substituted with an ethoxycarbonyl group and a sulfonamide moiety attached to a benzamide structure. This configuration suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the piperazine and sulfonamide groups is often linked to enhanced antimicrobial activity due to their ability to disrupt microbial cell functions .
Antioxidant Activity
The antioxidant potential of related thieno[2,3-c]pyridine derivatives has been documented in several studies:
- Mechanism of Action : These compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage associated with various diseases .
Enzyme Inhibition
The compound's structural features suggest possible inhibition of specific enzymes:
- Example : Similar compounds have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH can affect cell proliferation and has implications in cancer therapy .
Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives found that those containing sulfonamide groups exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the piperazine ring in enhancing antimicrobial efficacy.
Study 2: Antioxidant Properties
In another investigation focusing on thieno[2,3-c]pyridine derivatives, researchers reported substantial antioxidant activity measured through DPPH radical scavenging assays. The results indicated that modifications to the carboxylate group could further enhance this property.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C25H32N4O7S2 |
| Molecular Weight | 564.67 g/mol |
| CAS Number | 449767-41-3 |
| Antimicrobial Activity | Effective against various bacterial strains |
| Antioxidant Activity | Significant free radical scavenging ability |
| Enzyme Inhibition | Potential DHODH inhibitor |
Comparison with Similar Compounds
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
This compound () shares a fused heterocyclic core (tetrahydroimidazo[1,2-a]pyridine) but differs in substituents:
- Nitro group vs.
- Phenethyl vs. Piperazine : The phenethyl group in 1l introduces aromatic hydrophobicity, whereas the ethoxycarbonyl piperazine in the target compound enhances polarity and conformational flexibility.
Hypothetical Analogues from NMR Studies
demonstrates that NMR profiling can pinpoint structural differences in regions corresponding to substituent placement. For example, in compounds 1 and 7 (analogues of Rapa), chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect changes in electronic environments due to substituents . Applied to the target compound, shifts in analogous regions would highlight the impact of its unique tetramethyl and sulfonamide groups.
Physical and Spectroscopic Properties
Table 1: Comparative Analysis of Key Properties
Methodological Insights from Evidence
- NMR Profiling : As shown in , comparative NMR analysis (e.g., chemical shift mapping) is critical for identifying substituent-induced electronic effects .
- Synthetic Challenges : The tetramethyl and sulfonamide groups in the target compound likely necessitate stringent reaction conditions to avoid steric hindrance or side reactions, a common theme in complex heterocycle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
